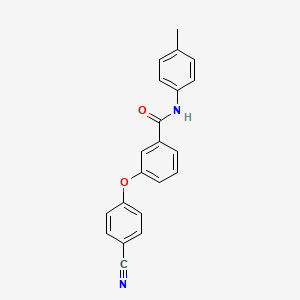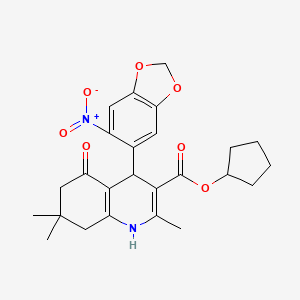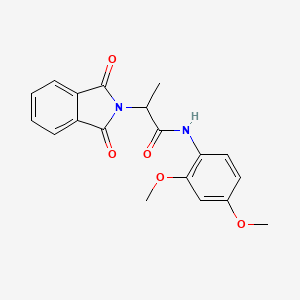
3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenoxy group and a methylphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide typically involves the reaction of 4-cyanophenol with 4-methylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenoxy)-N-(4-methylphenyl)benzamide
- 3-(4-bromophenoxy)-N-(4-methylphenyl)benzamide
- 3-(4-fluorophenoxy)-N-(4-methylphenyl)benzamide
Uniqueness
3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide is unique due to the presence of the cyanophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H16N2O2/c1-15-5-9-18(10-6-15)23-21(24)17-3-2-4-20(13-17)25-19-11-7-16(14-22)8-12-19/h2-13H,1H3,(H,23,24) |
InChI Key |
FUKSSBNALXGOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11703557.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11703573.png)
![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B11703581.png)
![N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide](/img/structure/B11703586.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11703589.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11703590.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11703592.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11703609.png)
![2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11703613.png)
![(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11703621.png)
![2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11703626.png)
